molecular formula C16H11ClO5S B2749350 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl methanesulfonate CAS No. 578758-23-3

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl methanesulfonate

Cat. No.: B2749350
CAS No.: 578758-23-3
M. Wt: 350.77
InChI Key: UIHVRCRUWSUPMA-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl methanesulfonate is an organic compound that belongs to the class of chromenones This compound is characterized by the presence of a chromenone core, substituted with a 4-chlorophenyl group at the 3-position and a methanesulfonate ester at the 7-position The chromenone core is a bicyclic structure consisting of a benzene ring fused to a pyrone ring

Scientific Research Applications

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl methanesulfonate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Material Science: The chromenone core is of interest in the development of organic semiconductors and light-emitting materials.

    Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl methanesulfonate typically involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the chromenone core is reacted with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Methanesulfonate Ester: The final step involves the esterification of the hydroxyl group at the 7-position of the chromenone core with methanesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl methanesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate ester group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The chromenone core can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

    Electrophilic Aromatic Substitution: The 4-chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Electrophilic Aromatic Substitution: Reactions are typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

    Nucleophilic Substitution: Substituted chromenones with various functional groups.

    Oxidation and Reduction: Oxidized or reduced derivatives of the chromenone core.

    Electrophilic Aromatic Substitution: Substituted 4-chlorophenyl derivatives.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl methanesulfonate involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Intercalation: The chromenone core can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl acetate: Similar structure but with an acetate ester instead of a methanesulfonate ester.

    3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl benzoate: Similar structure but with a benzoate ester.

    3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl tosylate: Similar structure but with a tosylate ester.

Uniqueness

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl methanesulfonate is unique due to the presence of the methanesulfonate ester, which is a good leaving group and enhances the compound’s reactivity in nucleophilic substitution reactions. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry research.

Properties

IUPAC Name

[3-(4-chlorophenyl)-4-oxochromen-7-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO5S/c1-23(19,20)22-12-6-7-13-15(8-12)21-9-14(16(13)18)10-2-4-11(17)5-3-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHVRCRUWSUPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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